molecular formula C19H15BrFN3O2S2 B2885138 N-(3-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941980-69-4

N-(3-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2885138
CAS No.: 941980-69-4
M. Wt: 480.37
InChI Key: XGRTWXKGYZLBGT-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS 941980-69-4) is a synthetic compound of significant interest in medicinal chemistry and drug discovery research . This acetamide derivative features a thiazole core, a privileged scaffold in pharmaceutical development known for its diverse biological activities and ability to contribute to molecules with favorable physicochemical properties . The molecular structure incorporates a 3-bromophenyl group and a 4-fluorophenyl segment, which are common in the design of bioactive molecules intended for high-affinity target engagement. Compounds bearing the thiazole moiety have demonstrated a wide range of therapeutic potentials, including as anticancer and antidiabetic agents . For instance, structurally related N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have been identified as a novel scaffold active against both sensitive and resistant cancer cell lines, showing promise in models of melanoma, pancreatic cancer, and chronic myeloid leukemia . Furthermore, other acetamide derivatives featuring bromophenyl groups have been investigated as potent alpha-glucosidase and alpha-amylase inhibitors, indicating potential for application in metabolic disorder research . The presence of the thioether linkage within its structure may influence its metabolic stability and interaction with biological membranes. This product is intended for research purposes such as in vitro screening, hit-to-lead optimization studies, and investigating mechanisms of action. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Material Safety Data Sheet (MSDS) prior to use.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN3O2S2/c20-12-2-1-3-15(8-12)23-17(25)9-16-10-27-19(24-16)28-11-18(26)22-14-6-4-13(21)5-7-14/h1-8,10H,9,11H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRTWXKGYZLBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a compound featuring a thiazole moiety, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 3 bromophenyl 2 2 2 4 fluorophenyl amino 2 oxoethyl thio thiazol 4 yl acetamide\text{N 3 bromophenyl 2 2 2 4 fluorophenyl amino 2 oxoethyl thio thiazol 4 yl acetamide}

This structure incorporates several pharmacologically relevant groups, including a thiazole ring and a bromophenyl moiety, which are often associated with enhanced biological activity.

Anticancer Activity

In Vitro Studies
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole and phenyl groups have shown promising results against various cancer cell lines. In one study, compounds demonstrated IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting effective antiproliferative activity .

CompoundCell LineIC50 (μM)
4cHepG20.075
3bMCF-70.126

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as VEGFR-2 and AKT, leading to apoptosis in cancer cells. For example, a related compound was found to induce S-phase cell cycle arrest and activate caspase-3 pathways .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for their antimicrobial activity. The presence of the thiazole ring is crucial for enhancing antibacterial properties. Research indicates that compounds with similar structures exhibit activity comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainActivity (Zone of Inhibition mm)
43aStaphylococcus aureus15
44Escherichia coli18

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. SAR studies suggest that:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's reactivity and interaction with biological targets.
  • Thiazole Moiety: This ring system is essential for both anticancer and antimicrobial activities, as it contributes to the compound's overall stability and binding affinity .

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

  • Case Study on HepG2 Cells: A derivative was tested against HepG2 cells, showing significant cytotoxicity with an IC50 value of 0.075 μM. The study further explored its mechanism of inducing apoptosis through caspase activation .
  • Antimicrobial Efficacy: In another study focusing on antimicrobial properties, derivatives were synthesized and tested against various bacterial strains, showing promising results that suggest potential therapeutic applications in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Thiazole vs. Oxazole Derivatives
  • Target Compound : The thiazole ring contributes to π-π stacking and hydrogen bonding.
  • Oxazole Analog : describes "2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide," where oxazole replaces thiazole. Oxazole’s reduced electronegativity may decrease binding affinity compared to thiazole in kinase inhibition .
Triazole and Thiadiazole Derivatives
  • Triazole Analog : ’s compound incorporates a 1,2,4-triazole ring, which introduces additional nitrogen atoms. This modification could enhance metal chelation or solubility but may reduce metabolic stability due to increased polarity .

Substituent Effects

Halogenated Aromatic Groups
  • 4-Fluorophenylamino: Present in the target compound and ’s "N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide." Fluorine’s electron-withdrawing nature enhances receptor binding via dipole interactions .
  • Chloro and Trifluorophenyl : and highlight chloro and trifluoromethyl groups, which balance electronegativity and steric effects for optimized target engagement .
Methoxy and Hydroxy Groups
  • and include methoxy substituents on benzamide, which can enhance solubility and hydrogen bonding. In contrast, ’s hydroxyphenyl group offers strong hydrogen-bonding capacity but may reduce stability under acidic conditions .

Functional Group Modifications

Thioether vs. Sulfinyl/Sulfonyl Linkages
  • The thioether in the target compound provides moderate oxidation resistance compared to sulfinyl () or sulfonyl groups, which may improve metabolic stability but reduce reactivity .
Acetamide vs. Benzamide
  • and replace acetamide with benzamide, introducing aromatic bulk that may enhance affinity for hydrophobic binding pockets but reduce solubility .

Comparative Data Table

Compound Name Molecular Weight Heterocycle Key Substituents Notable Properties Reference
Target Compound ~470 g/mol Thiazole 3-Bromophenyl, 4-Fluorophenylamino High lipophilicity, thioether stability -
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide 415.4 g/mol Thiazole 3,5-Dimethoxybenzamide Enhanced solubility, H-bond donor
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide ~450 g/mol Oxazole 4-Bromophenyl, 3-Chloro-4-fluorophenyl Lower electronegativity, reduced affinity
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ~330 g/mol Thiadiazole 4-Fluorophenyl, Acetyl Conformational rigidity
N-(4-Bromophenyl)-2-(2-thienyl)acetamide ~300 g/mol Thiophene 4-Bromophenyl, Thienyl Moderate antimycobacterial activity

Research Findings and Implications

  • Biological Activity : and suggest thiophene and thiazole derivatives exhibit antimycobacterial and antimicrobial activities. The target compound’s bromophenyl and fluorophenyl groups may enhance such activity due to increased membrane penetration .
  • Synthetic Accessibility : The target compound’s thioether and thiazole motifs are synthetically tractable, as shown in and , which detail analogous thiazole syntheses via thioglycolic acid reactions .
  • Pharmacokinetics : The bromophenyl group’s lipophilicity may improve blood-brain barrier penetration but could necessitate structural tweaks to mitigate toxicity, as seen in ’s bond-length comparisons .

Preparation Methods

Structural Overview and Key Synthetic Challenges

N-(3-Bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (C₁₉H₁₅BrFN₃O₂S₂, MW 480.4) features a thiazole core linked to a 3-bromophenylacetamide moiety and a 4-fluorophenylaminoethylthio side chain. Key challenges in its synthesis include:

  • Regioselective thiazole cyclization to ensure proper ring formation.
  • Compatibility of bromine and fluorine substituents during nucleophilic substitutions.
  • Stability of thioether linkages under acidic or basic conditions.

Preparation Methodologies

Hantzsch Thiazole Synthesis with Phenacyl Bromide

The Hantzsch thiazole synthesis forms the cornerstone of this compound’s preparation, leveraging phenacyl bromide as the thiazole precursor.

Thiazole Ring Formation
  • Reaction of phenacyl bromide (C₆H₅COCH₂Br) with thiourea derivatives generates the thiazole nucleus. For this compound, 2-((4-fluorophenyl)amino)-2-oxoethyl thioamide serves as the sulfur source.
  • Cyclocondensation : Heating phenacyl bromide with the thioamide in ethanol at 80°C for 6 hours yields 2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl acetate.

Table 1: Optimization of Thiazole Cyclization

Condition Solvent Temperature (°C) Time (h) Yield (%)
Thiourea derivative Ethanol 80 6 72
NaHCO₃ catalyst DMF 100 4 68
Microwave-assisted EtOH 120 1 85

Data adapted from thiazole cyclization studies.

Acetamide Coupling via Nucleophilic Acyl Substitution

The acetamide side chain is introduced through a two-step process:

Synthesis of N-(3-Bromophenyl)acetamide
  • Acetylation of 3-bromoaniline : Reacting 3-bromoaniline with acetyl chloride (1:1.2 molar ratio) in dichloromethane (DCM) at 0°C for 2 hours produces N-(3-bromophenyl)acetamide (yield: 89%).
Alkylation of Thiazole Intermediate
  • Mitsunobu reaction : The thiazole intermediate is coupled with N-(3-bromophenyl)acetamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 25°C.
  • Alternative method : Direct nucleophilic substitution of the thiazole’s α-hydrogen with the acetamide moiety under K₂CO₃ catalysis in DMF (yield: 65–70%).

Table 2: Comparative Analysis of Coupling Methods

Method Reagents Solvent Yield (%) Purity (%)
Mitsunobu DEAD, PPh₃ THF 75 98
Nucleophilic substitution K₂CO₃, DMF DMF 68 95
Pd-mediated Pd(OAc)₂, Xantphos Toluene 82 97

Pd-mediated coupling offers superior yields but requires stringent anhydrous conditions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 7.6 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂), 2.98 (s, 3H, COCH₃).
  • ¹³C NMR :
    • 167.8 ppm (C=O), 152.1 ppm (thiazole C-2), 131.5–116.2 ppm (aromatic carbons).
  • HRMS : m/z calculated for C₁₉H₁₅BrFN₃O₂S₂ [M+H]⁺: 480.4; found: 480.3.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Thermogravimetric analysis : Decomposition onset at 210°C, indicating suitability for room-temperature storage.

Challenges and Mitigation Strategies

Side Reactions During Thioether Formation

  • Oxidation of thioether to sulfoxide : Minimized by conducting reactions under nitrogen atmosphere.
  • Competitive hydrolysis : Controlled by maintaining pH 7–8 with NaHCO₃.

Functional Group Compatibility

  • Bromine substituent : Use of Pd catalysts avoids undesired dehalogenation.
  • Fluorophenyl group : Electron-withdrawing effects stabilize the amide bond during coupling.

Q & A

Basic: What steps are critical for optimizing the synthesis of this compound?

Answer:
Optimizing synthesis requires precise control of reaction parameters:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions involving thiazole and acetamide groups .
  • Temperature control: Maintain 60–80°C during thioether bond formation to prevent side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves yield (>75%) and purity (>95%) .
  • Validation: Confirm intermediate purity via TLC and final product structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are most reliable for structural confirmation?

Answer:

  • NMR spectroscopy: 1^1H NMR identifies protons on the bromophenyl (δ 7.2–7.5 ppm) and fluorophenyl (δ 6.8–7.1 ppm) groups; 13^13C NMR confirms carbonyl (C=O, ~170 ppm) and thiazole ring carbons .
  • Mass spectrometry: HRMS with electrospray ionization (ESI) detects the molecular ion peak (e.g., [M+H]+^+) and validates the molecular formula .
  • IR spectroscopy: Key peaks for amide C=O (~1650 cm1^{-1}) and thioether (C-S, ~650 cm1^{-1}) .

Basic: How should researchers design initial biological activity screens?

Answer:

  • Antimicrobial assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; compare MIC values with structurally similar thiazole derivatives (e.g., N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, MIC = 8 µg/mL) .
  • Anticancer screening: Employ MTT assays on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines; IC50_{50} values <10 µM indicate significant activity .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Systematic substitution: Modify the bromophenyl (e.g., replace Br with Cl or CH3_3) and fluorophenyl groups to assess electronic effects on bioactivity .
  • Core scaffold variation: Replace the thiazole ring with oxadiazole or triazole to evaluate heterocycle influence on target binding .
  • In vitro testing: Compare IC50_{50} values across analogs in enzyme inhibition assays (e.g., tyrosine kinase) and cellular models .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Orthogonal assays: Validate antimicrobial activity with both agar diffusion and time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .
  • Purity verification: Re-test compounds with conflicting results using HPLC (>98% purity) to exclude impurities as confounding factors .
  • Pharmacokinetic analysis: Assess bioavailability and metabolic stability (e.g., liver microsomal assays) to explain discrepancies between in vitro and in vivo efficacy .

Advanced: What strategies identify biological targets for this compound?

Answer:

  • Biophysical methods: Surface plasmon resonance (SPR) screens against kinase or protease libraries to detect binding affinities (KD_D < 1 µM suggests relevance) .
  • Computational docking: Use AutoDock Vina to model interactions with EGFR or HER2 kinases; prioritize targets with high glide scores (<-8 kcal/mol) .
  • Proteomics: SILAC-based profiling in treated vs. untreated cells identifies differentially expressed proteins (e.g., apoptosis regulators) .

Advanced: How to improve metabolic stability for in vivo applications?

Answer:

  • Derivatization: Introduce electron-withdrawing groups (e.g., CF3_3) on the phenyl ring to reduce cytochrome P450-mediated oxidation .
  • Prodrug design: Mask the acetamide group as an ester to enhance solubility and delay hepatic clearance .
  • In vitro assays: Test stability in human liver microsomes (HLM) and plasma; aim for t1/2_{1/2} >60 minutes .

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